molecular formula C7H13NO2 B579718 2-Amino-4-methylhex-4-enoic acid CAS No. 17781-05-4

2-Amino-4-methylhex-4-enoic acid

Cat. No. B579718
CAS RN: 17781-05-4
M. Wt: 143.186
InChI Key: ZJAGBNLNDKYYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methylhex-4-enoic acid is a natural product found in Aesculus californica with data available.

Scientific Research Applications

Novel Synthesis Methods

  • A novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids was developed, using the synthesis of 3-methyl-3-amino-butanol. This method facilitated the synthesis of 14C-labelled compounds, indicating its potential utility in radiochemical applications (Jessen, Selvig, & Valsborg, 2001).

Enantioselective Synthesis

  • An enantioselective synthesis method for (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a structurally related compound, was developed. This involved the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, demonstrating the compound's relevance in the synthesis of chiral molecules (Burk et al., 2003).

Spectroscopy and Cytotoxicity

  • N-maleanilinic acid derivatives were synthesized and investigated using various spectroscopic techniques. These compounds showed effective cytotoxicity against different carcinoma cells, highlighting their potential in cancer research (Zayed, El-desawy, & Eladly, 2019).

Molecular Crystal Synthesis

  • (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid was synthesized and used to create highly stable luminescent molecular crystals. This demonstrates the compound's role in materials science, specifically in the development of photoluminescent materials (Zhestkij et al., 2021).

properties

CAS RN

17781-05-4

Product Name

2-Amino-4-methylhex-4-enoic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

2-amino-4-methylhex-4-enoic acid

InChI

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)

InChI Key

ZJAGBNLNDKYYNL-UHFFFAOYSA-N

SMILES

CC=C(C)CC(C(=O)O)N

synonyms

2-Amino-4-methyl-4-hexenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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